molecular formula C25H31N3O6S2 B2881447 Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-69-1

Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2881447
CAS No.: 449769-69-1
M. Wt: 533.66
InChI Key: KHHFZYHALPCJNX-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Position 6: An acetyl group (–COCH₃) that enhances lipophilicity and may influence metabolic stability.
  • Position 2: A 4-(azepan-1-ylsulfonyl)benzamido substituent, combining a sulfonamide-linked azepane (7-membered ring) with a benzamide group. This moiety likely modulates solubility and receptor interactions.
  • Position 3: An ethyl ester (–COOEt), which may act as a prodrug moiety for carboxylic acid activation.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S2/c1-3-34-25(31)22-20-12-15-27(17(2)29)16-21(20)35-24(22)26-23(30)18-8-10-19(11-9-18)36(32,33)28-13-6-4-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHFZYHALPCJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure incorporates a thieno[2,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Properties

  • Molecular Formula : C25H31N3O6S2
  • Molecular Weight : 533.66 g/mol
  • CAS Number : 449769-69-1
  • IUPAC Name : Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Antimicrobial Activity

Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit antimicrobial properties. A study focusing on derivatives of this class showed significant activity against various bacterial strains, suggesting that ethyl 6-acetyl derivatives could also possess similar effects. In vitro assays demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, although specific data for the compound remains limited.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiophene derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. While direct studies on this compound are sparse, related compounds have shown promise in reducing inflammation in animal models.

Analgesic Properties

Preliminary studies suggest that this compound may also exhibit analgesic properties. Compounds with similar structures have been evaluated for their ability to alleviate pain in various models. For example, certain thieno[2,3-c]pyridines have demonstrated effectiveness in reducing pain responses in rodent models through central nervous system pathways.

Data Table: Summary of Biological Activities

Activity Type Study Reference Effectiveness
AntimicrobialModerate to high against Gram-positive and Gram-negative bacteria
Anti-inflammatory Significant reduction in pro-inflammatory cytokines
Analgesic Effective in pain models

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated that certain modifications enhanced antimicrobial activity. The study highlighted the importance of the azepan sulfonamide moiety in increasing efficacy against resistant bacterial strains.

Case Study 2: In Vivo Anti-inflammatory Activity

In a controlled trial using a rat model of inflammation, a related compound exhibited a marked reduction in paw edema when administered at varying dosages. This suggests that modifications to the thieno[2,3-c]pyridine scaffold can lead to enhanced anti-inflammatory effects.

Research Findings

Recent investigations into the biological activities of related compounds have revealed several mechanisms through which these compounds exert their effects:

  • Mechanism of Action :
    • Inhibition of bacterial cell wall synthesis.
    • Modulation of inflammatory pathways via cytokine inhibition.
    • Interaction with pain receptors in the central nervous system.
  • Pharmacokinetics :
    • Studies indicate favorable absorption and distribution characteristics for thieno[2,3-c]pyridine derivatives.
    • Metabolism primarily occurs through hepatic pathways with renal excretion as a major route.

Comparison with Similar Compounds

Key Observations:

Position 2 Modifications: The target compound’s azepane sulfonylbenzamido group is unique, combining a sulfonamide linker with a 7-membered azepane ring. This contrasts with simpler substituents like phenylthioureido or trimethoxyanilino . Sulfonamide groups are known to enhance binding to enzymes (e.g., carbonic anhydrase) and improve solubility . The 3,4,5-trimethoxyanilino group in is critical for antitubulin activity, mimicking colchicine-site binders.

Position 6 Substituents :

  • Acetyl (target compound and ) and methyl/benzyl groups () influence steric bulk and electronic properties. Acetyl may enhance metabolic stability compared to smaller alkyl groups.

Biological Activity :

  • Only provides explicit biological data (antitubulin activity), highlighting the importance of 3,4,5-trimethoxy substitution for microtubule disruption. The target compound’s azepane sulfonyl group could confer distinct pharmacokinetic or target-binding profiles.

Q & A

Q. What are the foundational synthetic routes for preparing Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Amide bond formation : Reacting a tetrahydrothieno-pyridine core with 4-(azepan-1-ylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF as solvent, room temperature) .
  • Acetylation : Introducing the acetyl group at the 6-position via nucleophilic substitution or Friedel-Crafts acylation, requiring controlled temperature (0–5°C) to minimize side reactions .
  • Esterification : Final ethyl ester formation using ethanol under acidic catalysis . Key challenges include maintaining regioselectivity during functionalization and ensuring high purity via column chromatography .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the tetrahydrothieno-pyridine scaffold, benzamido linkage, and azepane-sulfonyl group integration (e.g., aromatic protons at δ 7.8–8.2 ppm, acetyl methyl at δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values) .
  • X-ray crystallography (if applicable): Resolving bond lengths and angles in the fused-ring system .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

Initial screens often include:

  • Enzyme inhibition assays : Targeting kinases or proteases due to the sulfonamide and acetyl groups’ electrophilic properties .
  • Cell viability assays : Testing against cancer or neuronal cell lines (e.g., IC50_{50} determination via MTT assays) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, leveraging the compound’s heterocyclic core .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step of the benzamido group?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation, improving yields from ~60% to >85% .
  • Temperature control : Maintaining 0–5°C during reagent addition reduces side reactions like over-sulfonylation .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Impurity profiles : Validate compound purity (>95%) via HPLC and DSC to exclude byproducts affecting bioactivity .
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number to ensure reproducibility .
  • Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl esters) to identify critical pharmacophores .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced approaches include:

  • Molecular docking : Simulating interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina to prioritize modifications .
  • DFT calculations : Analyzing electron density at the sulfonyl group to predict reactivity and binding affinity .
  • MD simulations : Assessing conformational stability of the tetrahydrothieno-pyridine ring in aqueous vs. lipid environments .

Q. How do electron-donating/withdrawing substituents on the benzamido group influence reactivity?

Substituent effects are critical for:

  • Sulfonamide stability : Electron-withdrawing groups (e.g., -NO2_2) increase sulfonyl group electrophilicity, enhancing nucleophilic attack but risking hydrolysis .
  • Amide bond rigidity : Methoxy groups (-OCH3_3) introduce steric hindrance, altering rotational freedom and binding kinetics .
  • Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Methodological Notes

  • Safety protocols : Handle azepane-sulfonyl intermediates under inert atmosphere (N2_2) due to moisture sensitivity .
  • Data validation : Cross-reference NMR shifts with PubChem’s computed spectra (e.g., InChI key validation) .
  • Contradiction management : Use orthogonal analytical techniques (e.g., IR + MS) to confirm ambiguous spectral peaks .

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